[(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is an organic compound that features a methoxyphenyl group and a propyl-pyrazolyl group connected through a central amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves a multi-step process:
Formation of the 4-methoxybenzyl chloride: This can be achieved by reacting 4-methoxybenzyl alcohol with thionyl chloride under reflux conditions.
Synthesis of 1-propyl-1H-pyrazole: This involves the reaction of propylhydrazine with 1,3-diketone under acidic conditions.
Coupling Reaction: The final step involves the reaction of 4-methoxybenzyl chloride with 1-propyl-1H-pyrazole in the presence of a base such as sodium hydride to form the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Halides, amines, basic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
[(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies, helping to understand the interaction between small molecules and biological targets.
Medicine
The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects. It is also explored as a candidate for drug development in treating various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- [(4-methoxyphenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine
- [(4-methoxyphenyl)methyl][(1-butyl-1H-pyrazol-4-yl)methyl]amine
- [(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
Uniqueness
[(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the propyl group in the pyrazole ring may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy in biological systems.
Properties
Molecular Formula |
C15H21N3O |
---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C15H21N3O/c1-3-8-18-12-14(11-17-18)10-16-9-13-4-6-15(19-2)7-5-13/h4-7,11-12,16H,3,8-10H2,1-2H3 |
InChI Key |
XYGOEXKNOBHBSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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